molecular formula C16H21NO2 B1617105 (2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol CAS No. 4199-09-1

(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol

Cat. No.: B1617105
CAS No.: 4199-09-1
M. Wt: 259.34 g/mol
InChI Key: AQHHHDLHHXJYJD-AWEZNQCLSA-N
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Description

“1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol” is a chemical compound that has been studied in the field of photochemistry . It is also known as propranolol (PR) and has been studied by combining laser-flash photolysis and steady-state measurements .


Chemical Reactions Analysis

The photochemistry of “1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol” has been studied. It is known that the triplet state of the compound is produced quite efficiently and is able to transfer its energy to oxygen, sensitizing singlet oxygen formation .

Scientific Research Applications

β-Adrenergic Blocking Activity

A series of derivatives of 1-isopropylamino-3-(3'-substituted-2'-naphthyloxy)-2-propanols have been synthesized, exhibiting significant β-adrenergic blocking effects, which are essential in addressing cardiovascular conditions (Vattipalli et al., 2008).

Enantiomer Resolution in Pharmaceutical Analysis

The resolution of enantiomers of this compound has been studied using high-performance liquid chromatography (HPLC), indicating its relevance in ensuring the purity and efficacy of pharmaceutical products (Li Nai, 2001).

Synthesis Routes

Innovative synthesis routes, including chemoenzymic processes, have been developed for this compound, highlighting its importance in the efficient production of β-blockers like propranolol (Kaimal et al., 2005).

Kinetic Resolution in Synthesis

Studies have improved the preparation and kinetic resolution of intermediates in the synthesis of beta-adrenergic blocking agents, underscoring its role in the production of antihypertensive drugs (Kapoor et al., 2003).

Complex Formation in Drug Design

Research into the formation of complexes with metals such as copper has been explored, providing insights into potential new drug formulations and beta-blocker drugs with lesser effects on heart rate (Viera et al., 2009).

Pharmacokinetics and Metabolism

Studies on the metabolites of this compound in rat urine using techniques like UPLC-TOFMS have been conducted, contributing to a deeper understanding of its pharmacokinetics and metabolism (Athersuch et al., 2008).

Properties

IUPAC Name

(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873366
Record name (S)-Propranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4199-09-1
Record name (-)-Propranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4199-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Propranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.905
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Record name LEVOPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74MLR03FLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

40.0 g of N-pyrrolidone, 20.0 g of propranolol HCl and 20.0 g of polyvinylpyrrolidone with a K value of 90 are dissolved in 40.0 g of demineralized water. This solution is incorporated into 333.3 g of 30% strength polyvinyl acetate dispersion of the invention while stirring. A 200 μm knife is used to spread this mixture onto a 40 μm-thick polyester sheet, which is then dried at 60° C. The spreading process is repeated once more to increase the layer thickness. After covering the polymer layer with a siliconized released liner it is possible to punch out any desired shapes.
Name
N-pyrrolidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyvinylpyrrolidone
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.55 ml of (1-methylethyl)amine (0.0297 mol) are mixed with 1.25 ml of H2O and the mixture is then stirred with 5 g of 1-(1-naphthyloxy)-2,3-epoxypropane (0.0249 mol) and reacted at room temperature for 23 hours.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 11.5 parts of 1-(iso-propyl)-3-azetidinol and 15.8 parts of α-naphthol 0.2 part of 182°- potassium hydroxide was added, and the mixture was heated under nitrogen gas at 160° C. for 20 hours. The reaction mixture was cooled and then extracted with ether. The ether extract was washed with 2N-NaOH aqueous solution and then with water. The liquor was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was recrystallized for cyclohexane or subjected to distillation under reduced pressure. As a result 19.6 parts of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol having a melting point of 94°-96° C. and a boiling point of 158°-159° C. under 2.5 mm Hg were obtained. The yield was 76%. The residue of infra-red spectrum analysis of the product are as follows:
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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